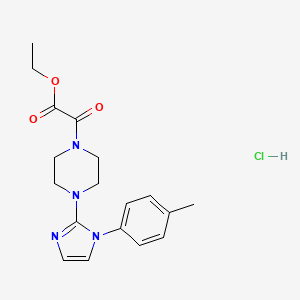

ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride

Description

Ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride is a synthetic small molecule characterized by a piperazine core substituted with a p-tolyl imidazole moiety and an ethyl 2-oxoacetate group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical research. The imidazole ring may participate in hydrogen bonding or metal coordination, while the piperazine scaffold offers conformational flexibility for target binding. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX .

Properties

IUPAC Name |

ethyl 2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-oxoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3.ClH/c1-3-25-17(24)16(23)20-10-12-21(13-11-20)18-19-8-9-22(18)15-6-4-14(2)5-7-15;/h4-9H,3,10-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXDALQCKXQFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=CN2C3=CC=C(C=C3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Core Heterocycles : The target compound’s piperazine core distinguishes it from diazepane (CAS 1998216-12-8) or benzimidazolone (CAS 147359-76-0) derivatives. Piperazine’s smaller ring size and nitrogen positioning may alter binding kinetics .

Functional Groups : The ethyl 2-oxoacetate group is unique among the analogs, offering esterase-sensitive cleavage sites, unlike tert-butyl (CAS 1998216-12-8) or Fmoc-protected (CAS 180576-05-0) groups .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, structural analogs suggest:

- Solubility : The hydrochloride salt improves aqueous solubility vs. free bases (e.g., CAS 147359-76-0).

- Bioavailability : The ethyl ester may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid.

- Target Selectivity : The p-tolyl group could modulate affinity for serotonin or dopamine receptors, common targets for piperazine derivatives.

Biological Activity

Ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound features a complex structure that includes an imidazole ring, a piperazine moiety, and an ester functional group. Its molecular formula is C₁₈H₃₁ClN₄O₂, and it possesses a molecular weight of approximately 356.93 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including those similar to this compound. The compound has been evaluated against various bacterial strains using methods like the agar disc-diffusion technique.

Table 1: Antibacterial Activity Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.4 μM | |

| Escherichia coli | 200 nM | |

| Proteus mirabilis | 360 nM |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study examining the effects of imidazole derivatives on cancer cell lines, this compound demonstrated notable cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

Table 2: Cytotoxicity Against Cancer Cell Lines

These results indicate that the compound may serve as a lead for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The imidazole ring is known to interact with nucleic acids, potentially disrupting DNA replication in bacterial cells.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : The compound has been found to interfere with cell cycle progression, particularly at the G2/M checkpoint.

Q & A

Q. What are the optimal synthetic routes for ethyl 2-oxo-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetate hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the imidazole-piperazine core followed by coupling with ethyl glyoxylate derivatives. Key steps include:

- Nucleophilic substitution for imidazole-piperazine linkage (e.g., using 1-(p-tolyl)-1H-imidazole-2-thiol and piperazine derivatives under basic conditions) .

- Esterification with ethyl 2-chloroacetate, optimized via solvent selection (e.g., ethanol or dichloromethane) and temperature control (reflux at 70–80°C) .

- Purification using silica gel column chromatography with eluents like ethyl acetate/petroleum ether (1:1) .

Optimization Strategies: - Design of Experiments (DoE): Apply factorial design to test variables (solvent polarity, temperature, catalyst loading) for yield maximization .

- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and minimize side products .

Q. How can researchers validate the structural integrity of this compound, particularly its imidazole-piperazine-acetate backbone?

Methodological Answer:

- Spectroscopic Characterization:

- X-ray Crystallography: Resolve crystal structures to verify bond angles and stereochemistry, as demonstrated for analogous piperazine-imidazole derivatives .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₂₁H₂₆ClN₅O₃: calc. 456.17) .

Q. What purification techniques are most effective for removing byproducts (e.g., unreacted piperazine or imidazole derivatives) during synthesis?

Methodological Answer:

- Liquid-Liquid Extraction: Separate polar (aqueous) and non-polar (organic) impurities using ethyl acetate/water phases .

- Column Chromatography: Use silica gel with gradient elution (e.g., 0–5% methanol in dichloromethane) to isolate the target compound .

- Recrystallization: Employ solvents like ethanol or acetonitrile to enhance purity (>95%) .

- HPLC: For challenging separations, reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets such as GPCRs or kinases?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron distribution and reactive sites (e.g., piperazine nitrogen lone pairs) to predict binding affinity .

- Molecular Docking (AutoDock Vina, Schrödinger): Simulate interactions with receptors (e.g., serotonin 5-HT₆ or histamine H₃ receptors) using crystal structures from the PDB .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for wet-lab validation .

Q. How should researchers address contradictory data in pharmacological assays (e.g., conflicting IC₅₀ values across cell lines)?

Methodological Answer:

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .

- Dose-Response Curves: Use 8–12 concentration points with triplicate measurements to improve statistical reliability .

- Mechanistic Studies: Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests to distinguish direct target effects from off-target cytotoxicity .

- Meta-Analysis: Apply tools like RevMan to compare datasets across studies and identify confounding factors (e.g., pH sensitivity of the acetate ester) .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical models?

Methodological Answer:

- Salt Formation: Hydrochloride salts improve aqueous solubility; test alternatives (e.g., mesylate or citrate) for pH-dependent stability .

- Prodrug Design: Modify the ethyl ester group to enhance hydrolysis rates in vivo .

- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to increase plasma half-life, monitored via LC-MS pharmacokinetic studies .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

Methodological Answer:

- Advanced NMR Techniques:

- Isotopic Labeling: Synthesize ¹³C/¹⁵N-labeled analogs to simplify complex splitting patterns .

Q. What experimental frameworks are suitable for studying the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with substituents on the p-tolyl group (e.g., halogens or methoxy) to probe hydrophobic interactions .

- Pharmacophore Modeling (MOE): Define essential features (e.g., hydrogen bond acceptors on the acetate group) and screen virtual libraries .

- Selectivity Profiling: Use kinase panels (e.g., Eurofins KinaseProfiler) to compare inhibition across 100+ targets .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.